

Z17544625 source and natural occurrence

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Compound of Interest

Compound Name: Z17544625

Cat. No.: B15602063

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An In-depth Technical Guide on the Synthetic Origin and Biological Activity of **Z17544625**

Introduction

Z17544625 is a recently identified small molecule inhibitor of the protein fascin.[1][2] This technical guide provides a comprehensive overview of the available information regarding **Z17544625**, with a focus on its origin, biological activity, and the methodologies employed in its discovery. It is important to note that **Z17544625** is a synthetic compound and does not have a known natural occurrence. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Source and Identification

Contrary to inquiries about its natural occurrence, **Z17544625** is a synthetic compound sourced from the Enamine chemical library.[3][4] Its discovery was the result of a computational drug discovery pipeline that involved the virtual screening of a large chemical library to identify potential inhibitors of fascin, a protein implicated in cancer cell migration and metastasis.[3][4]

The identification process involved a ligand-based virtual screening approach, which used a pharmacophore model derived from a known fascin inhibitor, G2.[3][4] This was followed by experimental validation to confirm the binding of **Z17544625** to fascin and its inhibitory effect on the protein's function.[3][4][5]

Biological Activity

Z17544625 has been identified as a potent inhibitor of fascin.[1][2] Its primary biological activities, as demonstrated in preclinical studies, include:

- **Fascin Binding:** **Z17544625** exhibits a strong binding affinity for the fascin protein.[1][5] Molecular docking studies suggest that it interacts with key residues in the actin-binding site 1 of fascin.[5]
- **Inhibition of Actin Bundling:** A key function of fascin is to bundle actin filaments, which is crucial for the formation of cellular protrusions involved in cell migration. **Z17544625** has been shown to inhibit this F-actin bundling activity of fascin.[1][3][4][5]
- **Anticancer Properties:** In cellular assays using colorectal cancer (CRC) cell lines, **Z17544625** has demonstrated significant anticancer effects.[1][3][4] Specifically, it has been observed to reduce the proliferation and impair the migration of CRC cells at micromolar concentrations.[1][3][4][5]

Quantitative Data Summary

The following table summarizes the available quantitative data for **Z17544625** from computational and experimental analyses.

Data Type	Value (Z17544625)	Method	Reference
Docking Score			
LeadFinder	-9.72 kcal/mol	Blind Docking	[5]
AutoDock Vina	-9.16 kcal/mol	Blind Docking	[5]
ADMET Properties			
Molecular Weight (MW)	Not specified	QikProp	[5]
Hydrogen Bond Donors (HBD)	Not specified	QikProp	[5]
Hydrogen Bond Acceptors (HBA)	Not specified	QikProp	[5]
Octanol/Water Partition Coefficient (Po/w)	Not specified	QikProp	[5]
Cellular Activity			
Effect on Cell Migration	Significant at 100 μ M	In vitro assay	[5]

Experimental Methodologies

The discovery and initial characterization of **Z17544625** involved a combination of computational and experimental techniques.

Virtual Screening and Molecular Modeling

- Pharmacophore Model Generation: A 3D pharmacophore model was created based on the chemical structure of a known fascin inhibitor, G2, using LigandScout.[3][5]
- Virtual Screening: The Enamine chemical library was screened against the pharmacophore model to identify compounds with similar structural features.[3][4]

- **Molecular Docking:** Blind docking calculations were performed using AutoDock Vina and Lead Finder to predict the binding poses and affinities of the identified compounds, including **Z17544625**, to the crystallographic structure of fascin (PDB ID: 6B0T).[5]

Physicochemical and Cellular Assays

- **F-Actin Bundling Assay:** The ability of **Z17544625** to inhibit the fascin-mediated bundling of actin filaments was assessed using a fluorescence-based high-content assay.[3]
- **Cell Viability and Migration Assays:** The effects of **Z17544625** on the viability and migration of colorectal cancer cell lines (DLD-1 and HCT-116) were evaluated using standard in vitro assays.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key workflows and conceptual relationships in the discovery of **Z17544625**.

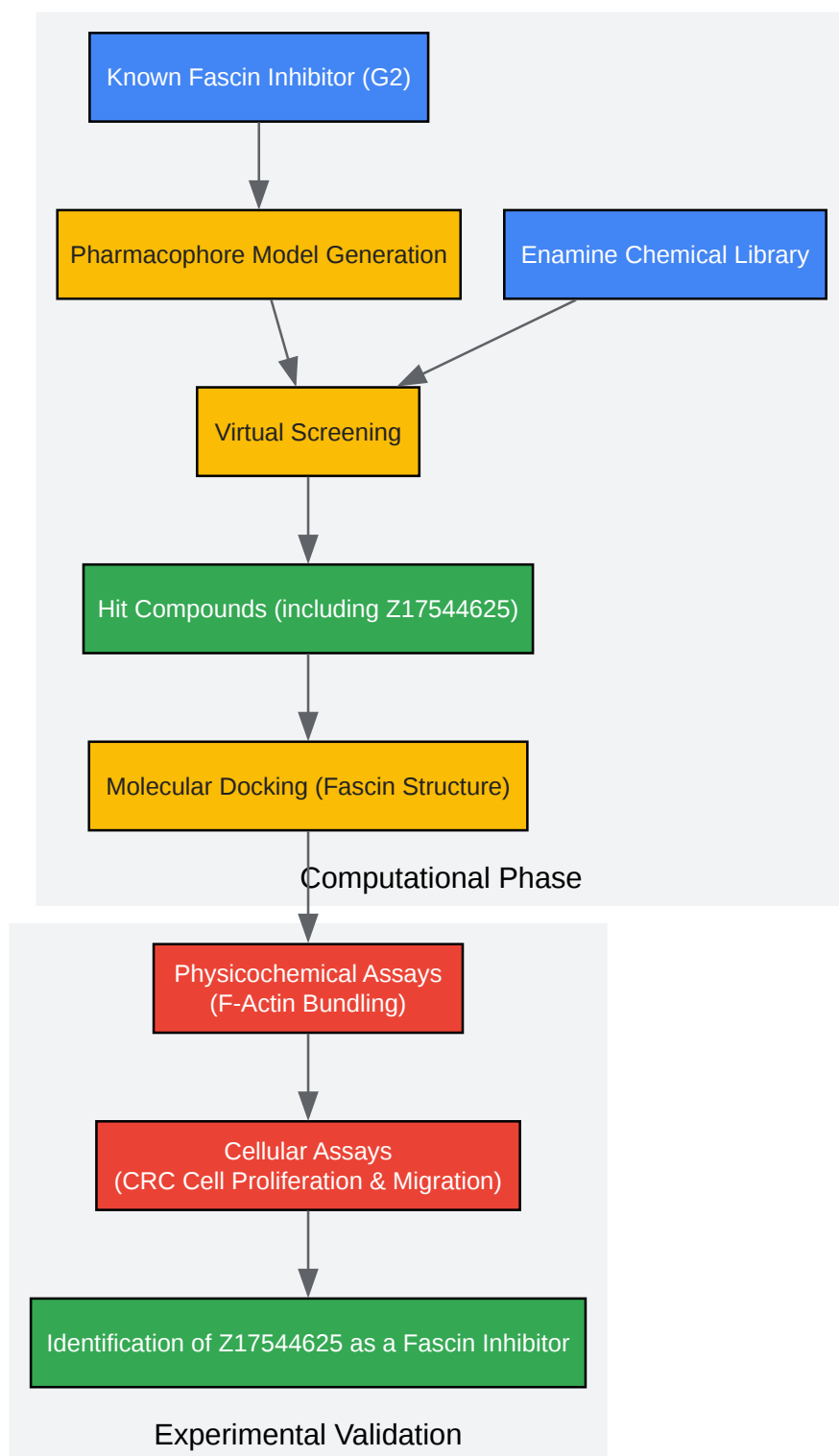


Figure 1: Virtual Screening and Experimental Validation Workflow for Z17544625

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Caption: Virtual screening and experimental validation workflow for **Z17544625**.

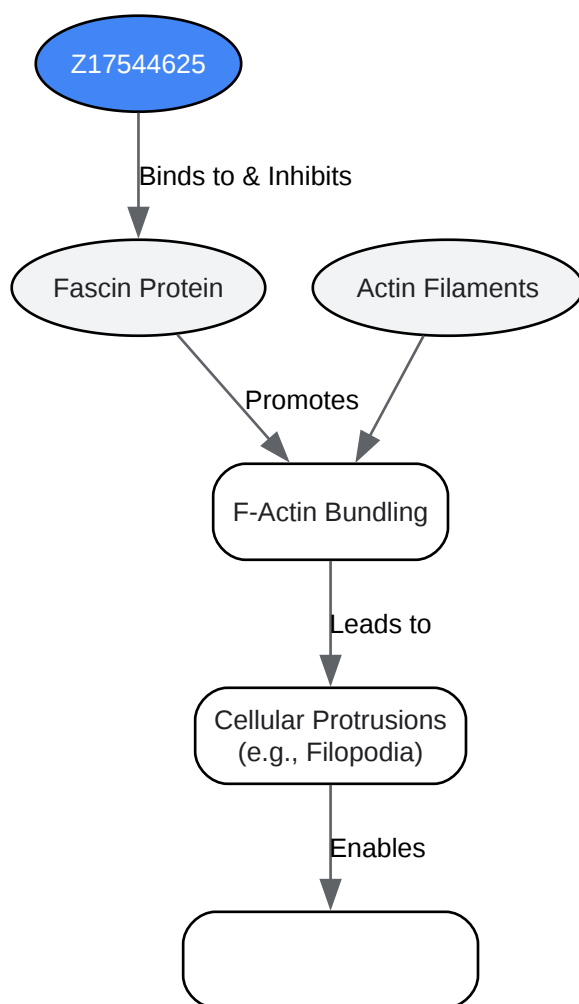


Figure 2: Proposed Mechanism of Action for Z17544625

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